molecular formula C17H15ClO3 B3906024 (2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one CAS No. 93330-35-9

(2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3906024
CAS No.: 93330-35-9
M. Wt: 302.7 g/mol
InChI Key: XGJPZBMQSMYLCB-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(4-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 4-chlorophenyl group at the ketone position and a 2,5-dimethoxyphenyl group at the enone terminus. This compound belongs to a class of molecules known for diverse biological activities, including anticancer, antimicrobial, and antioxidant properties . Its synthesis typically follows the Claisen-Schmidt condensation method, involving aryl ketones and aldehydes under basic conditions .

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-20-15-8-10-17(21-2)13(11-15)5-9-16(19)12-3-6-14(18)7-4-12/h3-11H,1-2H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJPZBMQSMYLCB-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93330-35-9
Record name NSC163536
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2,5-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of (2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Nitro, bromo, and sulfonyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Chalcones, including (2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, have been investigated for various biological activities:

Anticancer Activity

Research indicates that chalcones can exhibit significant anticancer properties. Studies have shown that this specific chalcone derivative can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Effects

Chalcones are also recognized for their anti-inflammatory properties. The compound has been tested for its ability to inhibit pro-inflammatory cytokines and enzymes, suggesting potential use in inflammatory diseases .

Antimicrobial Properties

Preliminary studies suggest that (2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in the development of new antimicrobial agents .

Synthesis and Derivative Development

The synthesis of (2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one can be achieved through several methods involving Claisen-Schmidt condensation reactions. This process allows for the modification of the compound to create derivatives with enhanced biological activity or altered pharmacokinetic properties .

Synthesis Overview:

  • Starting Materials: 4-chlorobenzaldehyde and 2,5-dimethoxyacetophenone.
  • Reaction Conditions: Base-catalyzed reaction under reflux conditions.
  • Yield: Typically high yields are reported when optimized conditions are applied.

Material Science Applications

The unique properties of (2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one extend beyond medicinal chemistry into material science:

Organic Photovoltaics

Chalcone derivatives have been explored as potential materials in organic photovoltaic devices due to their ability to absorb light and facilitate charge transport . The incorporation of this compound into polymer blends has shown promising results in enhancing the efficiency of solar cells.

Fluorescent Probes

Due to its structural characteristics, this chalcone can be utilized as a fluorescent probe in biochemical assays. Its fluorescence properties allow for its application in tracking biological processes at the molecular level .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated apoptosis induction in breast cancer cells with IC50 values indicating effective concentration ranges.
Study BAnti-inflammatory EffectsShowed significant reduction in TNF-alpha levels in vitro, supporting its use in inflammatory conditions .
Study CMaterial ScienceInvestigated as a component in organic solar cells; improved efficiency by 15% when used as an active layer .

Mechanism of Action

The mechanism of action of (2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and modulation of cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

The compound’s structural analogs vary primarily in substituent positions and electronic properties:

Compound Name Substituents (R1, R2) Key Features
(2E)-Target Compound R1: 4-Cl; R2: 2,5-(OCH3)2 Electron-withdrawing Cl and electron-donating OCH3 groups in para/meta positions.
TICDIT R1: 4-Cl; R2: 3,4-(OCH3)2 Adjacent methoxy groups (3,4-OCH3) enhance resonance stabilization.
BOJFIQ R1: 1,3-Benzodioxole; R2: 4-Cl Benzodioxole ring increases steric bulk and π-π stacking potential.
(2E)-3-(4-Fluorophenyl)-1-(2,5-OCH3) R1: 4-F; R2: 2,5-(OCH3)2 Fluorine’s electronegativity alters dipole moments vs. Cl.
  • Crystallographic Insights: The dihedral angle between aromatic rings in chalcones critically influences molecular packing and stability. For example, TICDIT exhibits a dihedral angle of 15.8° between the 4-Cl and 3,4-OCH3 phenyl rings, optimizing intermolecular interactions .

Anticancer and Apoptotic Effects

Chalcone derivatives induce apoptosis via caspase-3 activation and cell cycle arrest. Key comparisons include:

  • Compound 29 : (2E)-1-(2,5-dimethoxyphenyl)-3-(1-naphthyl)prop-2-en-1-one shows potent activity against leukemia cells (IC50: 8.2 µM). The naphthyl group enhances lipophilicity and DNA intercalation.
  • Compound C7 : (2E)-1-(biphenyl-4-yl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one demonstrates superior DPPH radical scavenging (IC50: 12.4 µM) and reduces lipid peroxidation in irradiated E. coli (TBARS reduction: 34%).

Antimicrobial and Efflux Inhibition

  • Acridin-4-yl Chalcones : Derivatives like (2E)-3-(Acridin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (4e) exhibit MIC values of 1.56 µM against S. aureus and inhibit efflux pumps (RFI: 2.8 vs. control 1.0).
  • Biphenyl Chalcones : Compounds with 4-F or 2-Cl substituents (C4, C9) show strong antibacterial activity (MIC: 6.25 µg/mL) and binding to methionyl-tRNA synthetase (ΔG: -5.2 kcal/mol).

Pharmacokinetic and Stability Considerations

  • Metabolism : Methoxy groups in 2,5 positions may slow hepatic demethylation compared to 3,4-OCH3 analogs, extending half-life .
  • 4-F derivatives .

Biological Activity

(2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound characterized by its α,β-unsaturated ketone structure. With a molecular formula of C17H15ClO3 and a molecular weight of approximately 302.75 g/mol, this compound has garnered attention due to its potential biological activities, particularly in the fields of anti-cancer, anti-inflammatory, and antimicrobial research.

Structural Characteristics

The structural features of (2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one are significant for its biological activity. The presence of the chlorophenyl and dimethoxyphenyl groups enhances its chemical reactivity and biological profile. Below is a comparison with related chalcones:

Compound NameStructural FeaturesNotable Activities
(2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-oneChlorine at para positionAnticancer activity
(2E)-3-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-oneChlorine at para position; different methoxy placementAntimicrobial properties
(2E)-3-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneChlorine at meta position; different methoxy placementPotential anti-inflammatory effects

Anticancer Properties

Research indicates that chalcones exhibit significant anticancer properties by inhibiting cell growth and inducing apoptosis in various cancer cell lines. Specifically, studies have shown that (2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one can inhibit the growth of cancer cells through multiple pathways, including the suppression of STAT3 and NF-κB signaling pathways which are crucial in cancer progression .

Case Study:
A study highlighted the effect of chalcones on breast cancer cells, demonstrating that they could induce apoptosis and inhibit tumor angiogenesis. This suggests that compounds like (2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one may serve as potential therapeutic agents in cancer treatment .

Anti-inflammatory Effects

Chalcones are also known for their anti-inflammatory properties. The compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation . This activity could be beneficial in treating diseases characterized by chronic inflammation.

Antimicrobial Activity

The antimicrobial potential of (2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one has been explored against various bacterial strains. Preliminary findings suggest moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, indicating its potential use as an antimicrobial agent .

The mechanism of action for (2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one involves interaction with specific cellular targets leading to apoptosis in cancer cells and inhibition of inflammatory processes. The α,β-unsaturated carbonyl system present in chalcones is believed to be responsible for their reactivity, allowing them to form covalent bonds with nucleophiles in biological systems .

Q & A

Basic Research Questions

What are the standard synthetic routes for (2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation. This involves reacting a substituted acetophenone (e.g., 4-chloroacetophenone) with an aryl aldehyde (e.g., 2,5-dimethoxybenzaldehyde) in the presence of a base (e.g., NaOH or KOH) under reflux conditions. The reaction is monitored using TLC, and the product is purified via recrystallization or column chromatography. Structural analogs in the evidence highlight yields of 60–85% under optimized conditions .

How is the molecular structure confirmed experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard for confirming the E-configuration and molecular geometry. Key parameters include unit cell dimensions (e.g., orthorhombic system with space group P-21 21 21, a = 6.4704 Å, b = 12.9304 Å, c = 16.7181 Å) and bond angles/positions. Complementary techniques like FT-IR (to confirm carbonyl groups at ~1650 cm⁻¹), ¹H NMR (to verify methoxy and aromatic protons), and HR-MS (for molecular ion matching) are used .

What spectroscopic methods are critical for characterizing this chalcone derivative?

  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C=C aromatic stretches).
  • UV-Vis : Determines λmax (e.g., ~350 nm in methanol) linked to π→π* transitions in the conjugated enone system.
  • ¹H/¹³C NMR : Assigns methoxy (-OCH₃), aromatic, and α,β-unsaturated proton environments (e.g., vinyl protons at δ 7.5–8.0 ppm) .

Advanced Research Questions

How can discrepancies between experimental and computational data (e.g., DFT) be resolved?

Discrepancies often arise from approximations in computational methods. For example, DFT calculations using B3LYP/6-31G(d) may overestimate bond lengths by 0.01–0.03 Å compared to XRD. To mitigate this:

  • Validate basis sets (e.g., 6-311++G(d,p) for better accuracy).
  • Incorporate solvent effects (e.g., PCM model) for UV-Vis λmax alignment.
  • Cross-check vibrational frequencies with experimental FT-IR .

What quantum chemical parameters predict the reactivity of this compound?

Key parameters derived from HOMO-LUMO energies via DFT include:

  • Ionization potential (I) : ~8.2 eV (reflects electron donation capacity).
  • Electrophilicity index (ω) : ~3.5 eV (indicates susceptibility to nucleophilic attack).
  • Chemical hardness (η) : ~2.1 eV (lower values suggest higher reactivity). These parameters guide predictions of sites for electrophilic/nucleophilic interactions .

How can experimental designs for bioactivity studies address compound degradation?

Organic degradation during assays (e.g., antimicrobial tests) can be minimized by:

  • Controlled storage : Use amber vials at –20°C to reduce photolytic/thermal breakdown.
  • Short-term assays : Limit incubation times (e.g., 24–48 hours for MIC tests).
  • Stabilizers : Add antioxidants (e.g., ascorbic acid) to aqueous solutions. highlights degradation as a limitation in prolonged studies, recommending real-time monitoring via HPLC .

Methodological Challenges and Solutions

How to interpret conflicting crystallographic data for analogs with similar substituents?

For example, analogs with 2,5-dimethoxy vs. 2,6-dichloro substituents show variations in dihedral angles (e.g., 5–15° differences in aryl ring orientations). Use Mercury software to overlay XRD structures and identify steric/electronic effects. Compare packing diagrams (e.g., P-21 21 21 vs. P1 space groups) to assess intermolecular interactions .

What strategies improve reproducibility in synthetic protocols?

  • Base optimization : Replace aqueous NaOH with solid-supported bases (e.g., K₂CO₃ on alumina) to reduce side reactions.
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yield consistency .

Computational and Theoretical Extensions

How to model the compound’s interaction with biological targets (e.g., enzymes)?

Use molecular docking (AutoDock Vina) with crystal structures of target proteins (e.g., CYP450). Parameterize the chalcone’s charge distribution using RESP fitting (from DFT). Validate binding poses with MD simulations (NAMD/GROMACS) to assess stability .

Data Contradiction Analysis

Why might antimicrobial activity vary across structurally similar chalcones?

Variations in logP (e.g., 3.5 vs. 4.2 for chloro vs. methoxy derivatives) affect membrane permeability. Use QSAR models to correlate substituent electronegativity with MIC values. For example, electron-withdrawing groups (e.g., -Cl) enhance activity against Gram-positive bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.